molecular formula C15H14FNO2 B1438240 N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine CAS No. 1020973-31-2

N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine

Cat. No. B1438240
M. Wt: 259.27 g/mol
InChI Key: DVFHLLSPLNIERZ-GZTJUZNOSA-N
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Description

N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine, also known as FMPEA, is a chemical compound that belongs to the class of hydroxylamines. Its CAS Number is 1020973-31-2 .


Molecular Structure Analysis

The IUPAC name for this compound is (1Z)-1-{4-[(4-fluorobenzyl)oxy]phenyl}ethanone oxime . The InChI code is 1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,11H,10H2,1H3 .

Scientific Research Applications

Structural Characterization and Chemical Properties

Research has delved into the structural characteristics and chemical properties of compounds related to N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine. For instance, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides have shown how the methoxy and methyl-substituted phenyl groups interact with the pyrazoline ring, influencing their geometric parameters and molecular interactions (Y. Köysal et al., 2005). These structural insights are crucial for understanding the compound's reactivity and potential applications in material science and drug development.

Therapeutic Potential and Biological Activity

Several studies have explored the analogs of N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine for their therapeutic potential, particularly focusing on their affinity and selectivity for biological targets such as the dopamine transporter (DAT). For example, research on piperidine analogs of GBR 12909 has demonstrated high affinity ligands for the DAT, highlighting the role of the N-substituent on affinity and selectivity (T. Prisinzano et al., 2002). Such findings are instrumental in the development of therapeutic agents targeting neurological disorders and substance abuse.

Materials Science and Luminescence

Compounds structurally related to N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine have also been investigated for their applications in materials science, particularly in the development of luminescent materials. Studies on fluoroionophores based on diamine-salicylaldehyde derivatives have shown their potential in metal ion detection and cellular staining, leveraging their specific interactions with metal cations and their spectral diversity (W. Hong et al., 2012). These compounds offer promising avenues for the development of novel fluorescence-based sensors and imaging tools.

properties

IUPAC Name

(NE)-N-[1-[4-[(4-fluorophenyl)methoxy]phenyl]ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-11(17-18)13-4-8-15(9-5-13)19-10-12-2-6-14(16)7-3-12/h2-9,18H,10H2,1H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFHLLSPLNIERZ-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{4-[(4-fluorophenyl)methoxy]phenyl}ethylidene)hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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